Ethyl 8-(benzyloxy)oct-2-ynoate
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Overview
Description
Ethyl 8-(benzyloxy)oct-2-ynoate is an organic compound with the molecular formula C17H22O3 It is an ester derivative characterized by the presence of a benzyloxy group attached to an oct-2-ynoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(benzyloxy)oct-2-ynoate typically involves the esterification of 8-(benzyloxy)oct-2-ynoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(benzyloxy)oct-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(benzyloxy)octanoic acid or 8-(benzyloxy)octan-2-one.
Reduction: Formation of ethyl 8-(benzyloxy)oct-2-ene or ethyl 8-(benzyloxy)octane.
Substitution: Formation of various substituted oct-2-ynoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(benzyloxy)oct-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 8-(benzyloxy)oct-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.
Comparison with Similar Compounds
Ethyl 8-(benzyloxy)oct-2-ynoate can be compared with other similar compounds, such as:
Ethyl 8-(methoxy)oct-2-ynoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 8-(phenoxy)oct-2-ynoate: Contains a phenoxy group, which may alter its reactivity and applications.
Ethyl 8-(benzyloxy)oct-2-ene: The alkyne group is reduced to an alkene, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the benzyloxy group and the alkyne moiety, which provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
921207-66-1 |
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Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
ethyl 8-phenylmethoxyoct-2-ynoate |
InChI |
InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,10,14-15H2,1H3 |
InChI Key |
WMLOLPPCHRVWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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